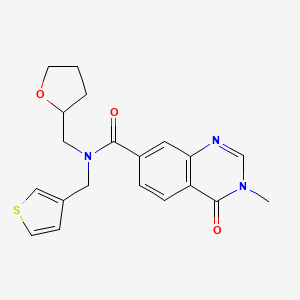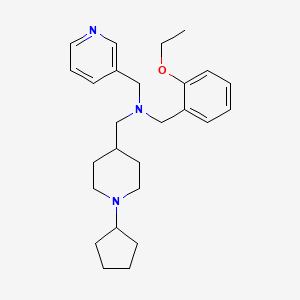![molecular formula C22H25NO3 B3886163 [1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B3886163.png)
[1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol
Vue d'ensemble
Description
[1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a pyrrolidine ring, and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring through cyclization reactions. Subsequent steps involve the introduction of the methoxy and methyl groups, followed by the attachment of the pyrrolidine ring. The final step includes the addition of the methanol group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of advanced reactors and purification systems ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the benzofuran or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce functional groups like halogens or alkyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biological macromolecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific reactivity and stability.
Mécanisme D'action
The mechanism of action of [1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [1-[(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol include other benzofuran derivatives and pyrrolidine-containing molecules. Examples include:
- [2-(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)ethanol]
- [1-(5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)pyrrolidine]
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials, drugs, and chemical processes.
Propriétés
IUPAC Name |
[1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-15-22(16-7-4-3-5-8-16)19-12-20(25-2)17(11-21(19)26-15)13-23-10-6-9-18(23)14-24/h3-5,7-8,11-12,18,24H,6,9-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLKTPCWFHUZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C(=C2)OC)CN3CCCC3CO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B3886083.png)

![ethyl 4-[(1-methyl-4-piperidinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B3886093.png)
![1-{[2-(Pyridin-3-yl)quinolin-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B3886100.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-5-methoxy-N,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B3886105.png)

![4-benzyl-1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine](/img/structure/B3886128.png)
![N-[2-(2-chlorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B3886133.png)
![3-[(cyclopropylcarbonyl)amino]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N,4-dimethylbenzamide](/img/structure/B3886139.png)
![ethyl 4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-piperazinecarboxylate](/img/structure/B3886148.png)

![(4-methoxy-3-biphenylyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine hydrochloride](/img/structure/B3886180.png)
![N-[(1-mesityl-1H-pyrrol-2-yl)methyl]-1-methyl-4-piperidinamine](/img/structure/B3886192.png)
![N-(2-bicyclo[2.2.1]heptanyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B3886200.png)
